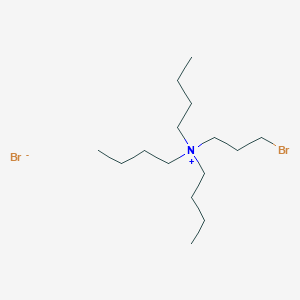
(3-BROMOPROPYL)TRIBUTYLAZANIUM BROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)tributylazanium bromide is a quaternary ammonium compound with the molecular formula C15H33Br2N. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. The compound is known for its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)tributylazanium bromide typically involves the reaction of tributylamine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or distillation to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)tributylazanium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution and elimination reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as alcohols, nitriles, or thiols.
Elimination Reactions: The primary products are alkenes, formed by the removal of a hydrogen atom and a bromide ion from the compound.
Scientific Research Applications
(3-Bromopropyl)tributylazanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)tributylazanium bromide primarily involves its role as a phase-transfer catalyst. The compound facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate and efficiency. The bromide ion acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is particularly useful in reactions where the reactants are not soluble in the same phase .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropyl)triethylammonium bromide
- (3-Bromopropyl)trimethylammonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
Uniqueness
(3-Bromopropyl)tributylazanium bromide is unique due to its longer alkyl chains compared to similar compounds like (3-Bromopropyl)triethylammonium bromide and (3-Bromopropyl)trimethylammonium bromide. This structural difference imparts distinct solubility and reactivity properties, making it more suitable for certain applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C₁₅H₃₃Br₂N |
|---|---|
Molecular Weight |
387.24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



